molecular formula C18H15N3OS2 B11260640 3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide

3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11260640
M. Wt: 353.5 g/mol
InChI Key: DVRNMNNKDCARFZ-UHFFFAOYSA-N
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Description

3-METHYL-6-PHENYL-N-[(THIOPHEN-2-YL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE is a complex heterocyclic compound that incorporates both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thiophene ring further enhances its chemical reactivity and potential for various applications.

Properties

Molecular Formula

C18H15N3OS2

Molecular Weight

353.5 g/mol

IUPAC Name

3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C18H15N3OS2/c1-12-16(17(22)19-10-14-8-5-9-23-14)24-18-20-15(11-21(12)18)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,19,22)

InChI Key

DVRNMNNKDCARFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCC4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-PHENYL-N-[(THIOPHEN-2-YL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of thiourea with acetone and a substituted benzoyl bromide . The reaction conditions often require the use of a base such as potassium t-butoxide under microwave irradiation to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for such complex heterocyclic compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-METHYL-6-PHENYL-N-[(THIOPHEN-2-YL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can occur at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the imidazole ring can yield dihydroimidazole derivatives .

Scientific Research Applications

3-METHYL-6-PHENYL-N-[(THIOPHEN-2-YL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-METHYL-6-PHENYL-N-[(THIOPHEN-2-YL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE involves its interaction with various molecular targets. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.

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